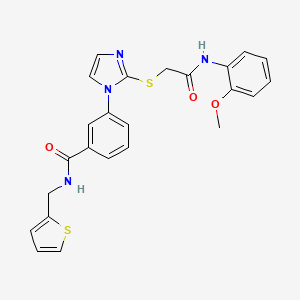

![molecular formula C20H14ClFN4O2 B3011433 N-(3-氯-4-氟苯基)-3-甲基-4-氧代-1-苯基-3,3a,5,6,7,7a-六氢-2H-吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 941890-81-9](/img/structure/B3011433.png)

N-(3-氯-4-氟苯基)-3-甲基-4-氧代-1-苯基-3,3a,5,6,7,7a-六氢-2H-吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

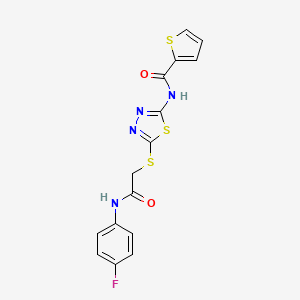

The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide involves multi-step reactions starting from basic organic precursors. For instance, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives has been reported through the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by further reactions with aromatic amines to yield a series of carboxamides with significant antimicrobial activity . Another related compound was synthesized using 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation, demonstrating the utility of modern synthetic techniques in constructing these complex molecules .

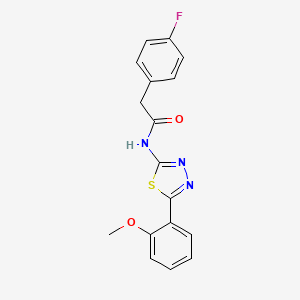

Molecular Structure Analysis

The molecular structure of compounds within this family typically features a pyrazolo[3,4-b]pyridine system, where most of the atoms lie in a single plane, except for certain substituted carbon atoms. For example, in a closely related compound, two adjacent carbon atoms carrying benzamido and oxo substituents are displaced from the plane, indicating some degree of three-dimensional structure which could be important for biological activity . The orientation of substituent groups, such as the perpendicular arrangement of a phenyl ring to the heterocycle, can also influence the molecular properties .

Chemical Reactions Analysis

Compounds like N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide are likely to undergo various chemical reactions due to the presence of reactive functional groups. The carboxamide moiety, for instance, can participate in intermolecular hydrogen bonding, which can lead to the formation of infinite molecular chains in the solid state . The presence of electron-withdrawing groups such as chloro and fluoro substituents can also affect the reactivity of the aromatic ring, potentially influencing further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of a flat-envelope conformation in the pyrazoline ring and the orientation of the substituted phenyl rings can affect the compound's crystallinity and intermolecular interactions . The electron density distribution within the molecule, particularly around the carbonyl oxygen atom, can contribute to the compound's reactivity and its ability to form hydrogen bonds . The antimicrobial activity of these compounds, with minimum inhibitory concentrations (MIC) in the range of 12.5-25 µg/mL, suggests that they have significant biological properties, which could be related to their physical and chemical characteristics .

科学研究应用

合成和抗癌活性Rahmouni 等人(2016 年)的一项研究涉及合成一系列吡唑并嘧啶,与所讨论的化合物密切相关。这些化合物在 HCT-116 和 MCF-7 癌细胞系中表现出细胞毒活性,表明在癌症研究和治疗中具有潜力 (Rahmouni 等人,2016).

晶体结构和化学性质Quiroga 等人(1999 年)进行了一项研究,重点关注吡唑并[3,4-b]吡啶的晶体结构和核磁共振溶液研究。这项研究对于理解 N-(3-氯-4-氟苯基)-3-甲基-4-氧代-1-苯基-3,3a,5,6,7,7a-六氢-2H-吡唑并[3,4-b]吡啶-5-甲酰胺 等化合物的物理和化学性质至关重要 (Quiroga 等人,1999).

抗结核和抗菌活性在 Bodige 等人(2020 年)的一项研究中,合成了与目标化合物在结构上相似的新的甲酰胺衍生物,并评估了它们的抗结核和抗菌活性。这表明此类化合物在治疗细菌感染中具有潜在用途 (Bodige 等人,2020).

在甘氨酸转运蛋白抑制中的潜力Yamamoto 等人(2016 年)的一项研究发现,与 N-(3-氯-4-氟苯基)-3-甲基-4-氧代-1-苯基-3,3a,5,6,7,7a-六氢-2H-吡唑并[3,4-b]吡啶-5-甲酰胺在结构上相关的化合物是甘氨酸转运蛋白 1 (GlyT1) 的有效抑制剂。这突出了此类化合物在神经科学和药理学中的潜在应用 (Yamamoto 等人,2016).

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN4O2/c1-11-17-18(27)14(20(28)24-12-7-8-16(22)15(21)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPNSPLDCYQVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(N1)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)